molecular formula C13H16N2OS B14894112 N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide

N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide

Cat. No.: B14894112
M. Wt: 248.35 g/mol
InChI Key: LJKKNRNPVCYDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide is an organic compound characterized by the presence of a sec-butyl group, a cyanomethylthio group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide typically involves the reaction of 2-((cyanomethyl)thio)benzoic acid with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-((cyanomethyl)thio)benzamide
  • N-(isobutyl)-2-((cyanomethyl)thio)benzamide
  • N-(sec-butyl)-2-((methylthio)benzamide

Uniqueness

N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

N-butan-2-yl-2-(cyanomethylsulfanyl)benzamide

InChI

InChI=1S/C13H16N2OS/c1-3-10(2)15-13(16)11-6-4-5-7-12(11)17-9-8-14/h4-7,10H,3,9H2,1-2H3,(H,15,16)

InChI Key

LJKKNRNPVCYDDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.